2-Fluoro-6-(oxan-4-yloxy)pyridin-3-OL
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Overview
Description
2-Fluoro-6-(oxan-4-yloxy)pyridin-3-OL is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications .
Preparation Methods
The synthesis of 2-Fluoro-6-(oxan-4-yloxy)pyridin-3-OL involves several steps. One common method is the nucleophilic substitution reaction of a suitable pyridine derivative with a fluorinating agent . For example, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .
Chemical Reactions Analysis
2-Fluoro-6-(oxan-4-yloxy)pyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-6-(oxan-4-yloxy)pyridin-3-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: It is used in the development of new agrochemicals and materials with improved properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(oxan-4-yloxy)pyridin-3-OL involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interactions with biological molecules . The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
2-Fluoro-6-(oxan-4-yloxy)pyridin-3-OL can be compared with other fluorinated pyridines, such as 2-fluoropyridine and 2,6-difluoropyridine . These compounds share similar structural features but differ in the number and position of fluorine atoms and other substituents. The presence of the oxan-4-yloxy group and hydroxyl group in this compound makes it unique and may contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-fluoro-6-(oxan-4-yloxy)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c11-10-8(13)1-2-9(12-10)15-7-3-5-14-6-4-7/h1-2,7,13H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPOVIGIAKXWFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC(=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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